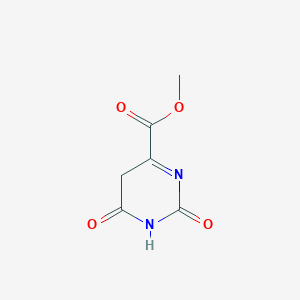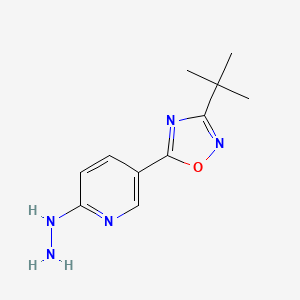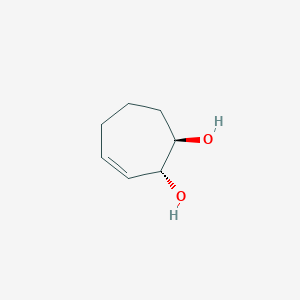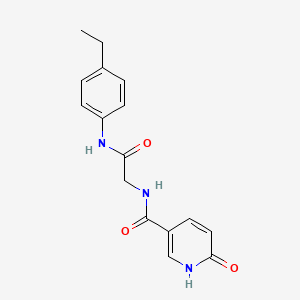
2,6-Dioxo-1,2,5,6-tétrahydropyrimidine-4-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate is a heterocyclic organic compound with the molecular formula C6H6N2O4 This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes
Applications De Recherche Scientifique
Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various chemical products and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate can be synthesized through several methods. One common approach involves the alkylation of methyl 3-butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate with 5-bromopentanenitrile in dimethylformamide (DMF) containing sodium hydride . This reaction typically takes place at the nitrogen atom (N1) of the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar alkylation reactions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for further applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like manganese (IV) oxide.
Reduction: Reduction reactions can be performed using lithium aluminum hydride.
Substitution: Alkylation and cyanoalkylation are common substitution reactions involving this compound.
Common Reagents and Conditions
Oxidation: Manganese (IV) oxide is used as an oxidizing agent.
Reduction: Lithium aluminum hydride is employed for reduction reactions.
Substitution: Sodium hydride in DMF is used for alkylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyanoalkylation of the compound with 5-bromopentanenitrile yields a cyanoalkylated product .
Mécanisme D'action
The mechanism of action of methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the pyrimidine ring, which can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate: This compound is structurally similar but differs in the position of the double bonds within the pyrimidine ring.
1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid: Another related compound with additional methyl groups on the pyrimidine ring.
Propriétés
IUPAC Name |
methyl 2,6-dioxo-5H-pyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-12-5(10)3-2-4(9)8-6(11)7-3/h2H2,1H3,(H,8,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXCHXUGEQHMFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=O)NC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-ethoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2595323.png)

![1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2595325.png)



![N-[1-(furan-2-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2595329.png)




![(4-methyl-1,2,3-thiadiazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2595340.png)
![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2595342.png)

